Cyanosporaside B
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Overview
Description
Cyanosporaside B is a natural product found in Salinispora pacifica with data available.
Scientific Research Applications
Biosynthetic Gene Clusters
Cyanosporasides, including Cyanosporaside B, are marine bacterial natural products with a chlorinated cyclopenta[a]indene core. A study by (Lane et al., 2013) revealed the biosynthetic gene clusters for cyanosporasides, providing insight into their enediyne polyketide biosynthetic origin. This discovery offers new opportunities for bioengineering of enediyne derivatives and expands the structural diversity afforded by enediyne gene clusters.
Structural and Stereochemical Characterization
The structural and absolute stereochemistries of this compound were determined through spectral and chemical methods, as reported by (Oh et al., 2006). Cyanosporasides possess unique structural features, including a 3-keto-pyranohexose sugar and a cyano- and chloro-substituted cyclopenta[a]indene ring system.
Synthetic Approaches
Yamada et al. (2014) conducted a biomimetic total synthesis of cyanosporaside aglycons from a single enediyne precursor, demonstrating the synthesis of various cyanosporasides and providing empirical insights into the site selectivity of natural-like p-benzynes (Yamada et al., 2014). This research contributes to understanding the synthesis and diversity of cyanosporasides.
Core Carbon Framework Synthesis
Aburano et al. (2009) reported the synthesis of a core carbon framework of cyanosporasides A and B, which is crucial for understanding the structural basis of these compounds (Aburano et al., 2009). This work is significant in the field of synthetic chemistry, particularly for cyanosporasides.
Properties
Molecular Formula |
C21H20ClNO6 |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
2-[(1S,8bR)-5-chloro-8b-[(2S,3S,5S,6R)-3,5-dihydroxy-5,6-dimethyl-4-oxooxan-2-yl]oxy-1-hydroxy-1H-cyclopenta[a]inden-7-yl]acetonitrile |
InChI |
InChI=1S/C21H20ClNO6/c1-10-20(2,27)18(26)17(25)19(28-10)29-21-12(3-4-16(21)24)9-13-14(21)7-11(5-6-23)8-15(13)22/h3-4,7-10,16-17,19,24-25,27H,5H2,1-2H3/t10-,16+,17-,19+,20+,21-/m1/s1 |
InChI Key |
YQLQWGVOWKPLFR-SFLKYZCSSA-N |
Isomeric SMILES |
C[C@@H]1[C@](C(=O)[C@H]([C@@H](O1)O[C@]23[C@H](C=CC2=CC4=C3C=C(C=C4Cl)CC#N)O)O)(C)O |
Canonical SMILES |
CC1C(C(=O)C(C(O1)OC23C(C=CC2=CC4=C3C=C(C=C4Cl)CC#N)O)O)(C)O |
Synonyms |
cyanosporaside B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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